molecular formula C17H17FN6O B2813840 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1173268-29-5

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2813840
CAS No.: 1173268-29-5
M. Wt: 340.362
InChI Key: QNZWYXLVLRRNKG-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a pyrazole ring, a pyrimidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the synthesis of the pyrazole ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is usually synthesized separately, often through a condensation reaction involving a suitable amine and a carbonyl compound.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled together using a linker, such as an ethylamine group, through a nucleophilic substitution reaction.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders. Its unique structure allows it to interact with specific biological targets.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, helping to elucidate the roles of various proteins and enzymes.

    Chemical Biology: Researchers use this compound to probe the interactions between small molecules and biological macromolecules, aiding in the development of new drugs and therapeutic strategies.

    Industrial Applications: It may also find use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of a fluorine atom.

    N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and selectivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-14-4-2-13(3-5-14)10-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-1-6-23-24/h1-6,9,11-12H,7-8,10H2,(H,20,25)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZWYXLVLRRNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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